molecular formula C22H29ClN4O2 B12617812 N-[(3-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide CAS No. 918436-09-6

N-[(3-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide

Cat. No.: B12617812
CAS No.: 918436-09-6
M. Wt: 416.9 g/mol
InChI Key: WZFOGWAKSWPSFH-FQEVSTJZSA-N
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Description

N-[(3-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, a methylphenyl group, and a lysinamide moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide typically involves the following steps:

    Formation of the Glycyl Intermediate: The initial step involves the reaction of glycine with 3-chlorobenzyl chloride under basic conditions to form N-(3-chlorophenylmethyl)glycine.

    Coupling with L-Lysinamide: The N-(3-chlorophenylmethyl)glycine is then coupled with N-(4-methylphenyl)-L-lysinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-[(3-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[(3-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl-N 2-(4-chlorobenzyl)-N-cyclohexylalaninamide
  • N-(3-Chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl-N 2-(4-chlorobenzyl)-N-cyclohexylalaninamide

Uniqueness

N-[(3-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

918436-09-6

Molecular Formula

C22H29ClN4O2

Molecular Weight

416.9 g/mol

IUPAC Name

(2S)-6-amino-2-[[2-[(3-chlorophenyl)methylamino]acetyl]amino]-N-(4-methylphenyl)hexanamide

InChI

InChI=1S/C22H29ClN4O2/c1-16-8-10-19(11-9-16)26-22(29)20(7-2-3-12-24)27-21(28)15-25-14-17-5-4-6-18(23)13-17/h4-6,8-11,13,20,25H,2-3,7,12,14-15,24H2,1H3,(H,26,29)(H,27,28)/t20-/m0/s1

InChI Key

WZFOGWAKSWPSFH-FQEVSTJZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNCC2=CC(=CC=C2)Cl

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNCC2=CC(=CC=C2)Cl

Origin of Product

United States

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